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molecular formula C11H11ClO4 B8407201 2-(4-Chloro-3-ethoxycarbonyl-2-hydroxyphenyl)acetaldehyde

2-(4-Chloro-3-ethoxycarbonyl-2-hydroxyphenyl)acetaldehyde

Cat. No. B8407201
M. Wt: 242.65 g/mol
InChI Key: HQEPEXVUMGSDSG-UHFFFAOYSA-N
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Patent
US06849625B2

Procedure details

Using analogous procedures to those described in the third paragraph of the portion of Note [6] in Example 2 that is concerned with the preparation of 7-amino-5-fluorobenzofuran, ethyl 3-allyl-6-chloro-2-hydroxybenzoate was reacted with ozone and the resultant product, 2-(4-chloro-3-ethoxycarbonyl-2-hydroxyphenyl)acetaldehyde, was treated with 85% phosphoric acid to give ethyl 6-chlorobenzofuran-7-carboxylate (5.9 g); NMR Spectrum: (DMSOd6) 1.35 (t, 3H), 4.45 (q, 2H), 7.10 (d, 1H), 7.45 (d, 1H), 7.85 (d, 1H), 8.15 (d, 1H).
[Compound]
Name
[ 6 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 3-allyl-6-chloro-2-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C2OC=CC=2C=C(F)C=1.[CH2:12]([C:15]1[C:16]([OH:27])=[C:17]([C:23]([Cl:26])=[CH:24][CH:25]=1)[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:13]=C.O=[O+][O-].ClC1C=CC(CC=O)=C(O)C=1C(OCC)=O.P(=O)(O)(O)O>>[Cl:26][C:23]1[CH:24]=[CH:25][C:15]2[CH:12]=[CH:13][O:27][C:16]=2[C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
[ 6 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=2C=COC21)F
Name
ethyl 3-allyl-6-chloro-2-hydroxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C=1C(=C(C(=O)OCC)C(=CC1)Cl)O
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)CC=O)O)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2=C(C=CO2)C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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